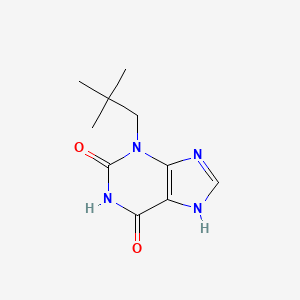
1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-
Cat. No. B8736151
Key on ui cas rn:
75914-87-3
M. Wt: 222.24 g/mol
InChI Key: JJWWTHLTVJGGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04644001
Procedure details


4.0 g of XXVIII was refluxed in 20 ml of formamide for 30 minutes. After cooling 30 ml of ethanol was added and the yellow crystals were filtered off and recrystallized from 15 ml of DMF. Yield 2.0 g (XXIX) NMR (see Table I).
Name
XXVIII
Quantity
4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:15])[NH:4][C:5](=[O:14])[N:6]([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[C:7]=1[NH2:8].[CH2:16](O)C>C(N)=O>[CH3:13][C:10]([CH3:11])([CH3:12])[CH2:9][N:6]1[C:7]2[N:8]=[CH:16][NH:1][C:2]=2[C:3](=[O:15])[NH:4][C:5]1=[O:14]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the yellow crystals were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 15 ml of DMF
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CN1C(NC(C=2NC=NC12)=O)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
